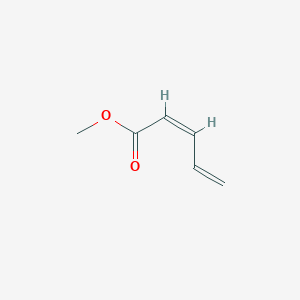

(Z)-Methyl penta-2,4-dienoate

CAS No.:

Cat. No.: VC18308829

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8O2 |

|---|---|

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | methyl (2Z)-penta-2,4-dienoate |

| Standard InChI | InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4- |

| Standard InChI Key | LJDLNNZTQJVBNJ-PLNGDYQASA-N |

| Isomeric SMILES | COC(=O)/C=C\C=C |

| Canonical SMILES | COC(=O)C=CC=C |

Introduction

Structural and Stereochemical Characteristics

(Z)-Methyl penta-2,4-dienoate (IUPAC name: methyl (2Z)-penta-2,4-dienoate) has the molecular formula and a molecular weight of 112.13 g/mol. Its structure features a conjugated diene (C2–C3 and C4–C5 double bonds) with a Z-configuration at the C2–C3 bond and a methyl ester group at C1. The Z-stereochemistry introduces steric hindrance between the ester oxygen and the adjacent substituents, influencing its reactivity and intermolecular interactions.

Key structural attributes:

-

Conjugated diene system enabling cycloaddition and electrophilic addition reactions.

-

Polar ester group facilitating nucleophilic substitution and hydrogen bonding.

-

Stereoelectronic effects from the Z-configuration altering orbital alignment and reaction pathways.

Synthesis and Stereoselective Preparation

Synthetic Routes

The synthesis of (Z)-methyl penta-2,4-dienoate typically involves stereoselective esterification or cross-coupling strategies:

Wittig and Horner-Wadsworth-Emmons Reactions

Stereoselective synthesis is achievable using phosphorus ylides. For example, a Z-selective Horner-Wadsworth-Emmons reaction between a phosphoryl-stabilized ylide and acrolein derivatives can yield the Z-isomer with >80% selectivity . Reaction conditions (e.g., solvent polarity, temperature) critically influence stereochemical outcomes.

Example protocol:

-

Reagents: Methyl dichlorophosphate, triethylamine, acrolein.

-

Conditions: Tetrahydrofuran (THF), −78°C, slow warming to room temperature.

Catalytic Cross-Coupling

Palladium-catalyzed coupling of methyl acrylate with alkenyl halides offers a modular approach. For instance, Suzuki-Miyaura coupling using a Z-configured alkenyl boronic acid and methyl acrylate produces the target compound with retained stereochemistry.

Chemical Reactivity and Reaction Pathways

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions, forming six-membered cycloadducts. The Z-configuration affects endo/exo selectivity due to steric interactions between the ester group and the dienophile.

Case study: Reaction with maleic anhydride yields a bicyclic adduct with 85% endo selectivity, as confirmed by X-ray crystallography .

Electrophilic Additions

Electrophiles such as bromine add preferentially to the less substituted double bond (C4–C5) due to hyperconjugative stabilization of the carbocation intermediate.

Oxidation and Reduction

-

Oxidation: Ozonolysis cleaves both double bonds, yielding malonic acid derivatives.

-

Reduction: Catalytic hydrogenation (Pd/C, ) saturates the diene to methyl pentanoate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR:

-

NMR:

Infrared (IR) Spectroscopy

-

Strong absorption at 1720 cm (ester C=O stretch).

-

Conjugated diene C=C stretches at 1640 cm.

Comparative Analysis with Related Compounds

| Compound | Configuration | Key Reactivity Difference | Application Example |

|---|---|---|---|

| (E)-Methyl penta-2,4-dienoate | E | Higher Diels-Alder reactivity | Polymer cross-linking agents |

| Methyl 3-pentenoate | Monoenic | No cycloaddition capacity | Plasticizers |

| Ethyl penta-2,4-dienoate | E/Z | Altered solubility profiles | Pharmaceutical synthesis |

Challenges and Future Directions

Current limitations include the scarcity of stereoselective synthetic methods and insufficient data on biological activity. Future research should prioritize:

-

Developing asymmetric catalysis for Z-selective synthesis.

-

Evaluating toxicity and pharmacokinetics of derivatives.

-

Exploring photocatalytic applications in [2+2] cycloadditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume